Dicyclohexyl tartrate

Chiral stationary phase Adsorption isotherm Porous graphitic carbon

Dicyclohexyl tartrate (DCHT), CAS 15785-59-8, is a diester of tartaric acid wherein both carboxyl groups are esterified with cyclohexanol, yielding a chiral selector with pronounced hydrophobicity and steric bulk. It exists as (2R,3R)- and (2S,3S)-enantiomers, both employed as chiral mobile phase additives or impregnation agents in liquid chromatography for enantioseparation of amines, aminoalcohols, and acidic drugs.

Molecular Formula C16H26O6
Molecular Weight 314.37 g/mol
CAS No. 15785-59-8
Cat. No. B096608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl tartrate
CAS15785-59-8
Molecular FormulaC16H26O6
Molecular Weight314.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C(C(C(=O)OC2CCCCC2)O)O
InChIInChI=1S/C16H26O6/c17-13(15(19)21-11-7-3-1-4-8-11)14(18)16(20)22-12-9-5-2-6-10-12/h11-14,17-18H,1-10H2
InChIKeyUXHUJQMSTNOTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexyl Tartrate (CAS 15785-59-8): A Chiral Ester Baseline for Asymmetric Separation Procurement


Dicyclohexyl tartrate (DCHT), CAS 15785-59-8, is a diester of tartaric acid wherein both carboxyl groups are esterified with cyclohexanol, yielding a chiral selector with pronounced hydrophobicity and steric bulk [1]. It exists as (2R,3R)- and (2S,3S)-enantiomers, both employed as chiral mobile phase additives or impregnation agents in liquid chromatography for enantioseparation of amines, aminoalcohols, and acidic drugs [2]. Its physicochemical profile—limited aqueous solubility (≈0.5 mM), high affinity for porous graphitic carbon (PGC), and monolayer adsorption behavior—distinguishes it from shorter-chain or branched alkyl tartrate esters typically used in partition chromatography [1].

Why In-Class Tartrate Esters Cannot Substitute Dicyclohexyl Tartrate Without Loss of Chromatographic Performance


Generic substitution among tartrate esters (e.g., diethyl, di-n-butyl, diisopropyl) is not feasible for applications requiring DCHT, because chiral recognition, retention, and phase compatibility are critically governed by the ester alkyl group. For instance, replacing di-n-butyl tartrate with diisopropyl tartrate reduces stereoselectivity for ephedrine analogs, and lactate esters yield no enantioseparation under identical conditions [1]. DCHT’s cyclohexyl moieties provide a unique steric and electronic environment that enables monolayer adsorption onto porous graphitic carbon (0.14 mmol/g), creating a stable chiral stationary phase from an achiral support—a behavior not replicated by linear alkyl tartrates [2].

Quantitative Differentiation of Dicyclohexyl Tartrate Against Closest Analogs: A Procurement-Focused Evidence Guide


Adsorption Capacity on Porous Graphitic Carbon: DCHT vs. Alkyl Tartrates

DCHT adsorbs onto Hypercarb PGC as a robust monolayer at 0.14 mmol/g, with minimal desorption upon mobile phase concentration changes, whereas di-n-butyl tartrate (DBT) requires a phenyl-bonded silica support and organic stationary phase for comparable retention [1][2].

Chiral stationary phase Adsorption isotherm Porous graphitic carbon

Aqueous Solubility Limit: DCHT vs. Di-n-butyl Tartrate

DCHT exhibits a sharp aqueous solubility limit of ≤0.5 mM in phosphate buffer (pH 3), defining its usable concentration window; in contrast, di-n-butyl tartrate is essentially water-insoluble and must be deployed as a liquid stationary phase in organic solvent, limiting its utility as a direct aqueous mobile phase additive [1][2].

Solubility Mobile phase additive Aqueous buffer

Enantioselectivity Retention Independence: DCHT vs. Diisopropyl Tartrate

With DCHT on PGC, solute retention is tunable via selector concentration without altering enantioselectivity (α). In contrast, when diisopropyl tartrate replaces di-n-butyl tartrate in partition systems, stereoselectivity drops measurably for ephedrine, and no separation occurs with (S)-n-butyllactate [1][2].

Enantioselectivity Retention control Mobile phase additive

Pharmaceutical Impurity Profiling: (2S,3S)-DCHT for (S)-Atropine Enantiomeric Purity

The (2S,3S)-enantiomer of DCHT enables elution of (R)-atropine impurity before the active (S)-atropine peak in tablet analysis, achieving a detection limit of 0.2 ng/mL for (R)-hyoscyamine in a 7.2 mg/mL (S)-atropine solution using RP-18 material and 0.25 mM DCHT in phosphate buffer pH 2.8 [1].

Enantiomeric impurity Pharmaceutical analysis Tablet testing

TLC Impregnation for Clenbuterol Enantiomer Resolution: DCHT vs. β-Cyclodextrin

Silica gel plates impregnated with (2R,3R)-DCHT resolve clenbuterol hydrochloride enantiomers without requiring β-cyclodextrin derivatization, providing an alternative chiral recognition mechanism based on tartrate hydrogen-bonding and steric matching [1].

Thin-layer chromatography Impregnation β-agonist enantiomers

Procurement-Validated Application Scenarios for Dicyclohexyl Tartrate Based on Quantitative Evidence


Conversion of Achiral PGC Columns into Chiral Stationary Phases for Aminoalcohol Enantioseparation

Using (2R,3R)-DCHT as a mobile phase additive at ≤0.5 mM in phosphate buffer (pH 3) dynamically coats Hypercarb PGC columns, creating a chiral stationary phase that separates underivatized aminoalcohols, acids, and esters. Adsorption is stable at 0.14 mmol/g and enantioselectivity is independent of DCHT concentration [1]. This approach circumvents the need for dedicated chiral columns, reducing per-analysis consumable costs while maintaining method flexibility.

Enantiomeric Purity Testing of (S)-Atropine in Tablet Formulations per Pharmacopeial Methods

The (2S,3S)-DCHT enantiomer at 0.25 mM in phosphate buffer (pH 2.8) on a standard RP-18 column elutes (R)-atropine before (S)-atropine, achieving a detection limit of 0.2 ng/mL for the undesired enantiomer [2]. This method is directly applicable to quality control release testing and stability studies of atropine sulfate tablets.

Cyclodextrin-Free Chiral TLC Screening of β-Agonist Drug Candidates

Pre-coated silica gel plates impregnated with (2R,3R)-DCHT resolve clenbuterol hydrochloride enantiomers using conventional alcohol-based mobile phases [3]. This method offers a cost-effective, orthogonal screening tool for medicinal chemistry laboratories synthesizing β-agonist libraries, particularly where cyclodextrin supply or inclusion complexation artifacts are a concern.

Aqueous-Compatible Chiral Selector for Hydrophilic Drug Substances in Reversed-Phase HPLC

Unlike di-n-butyl tartrate, which requires organic stationary phases, DCHT's finite aqueous solubility (0.5 mM) enables its direct use in 100% aqueous phosphate buffer mobile phases on standard reversed-phase columns [1]. This compatibility simplifies method development for polar drug substances (log P < 2) that are poorly retained in organic-rich partition systems.

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